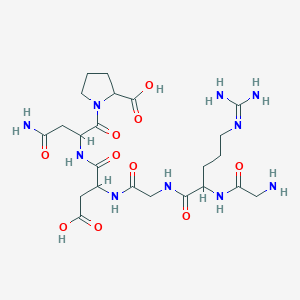

RGD peptide (GRGDNP)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le composé « Peptide RGD GRGDNP(2TFA) » est un peptide synthétique qui contient la séquence d’acides aminés glycine-arginine-glycine-acide aspartique-asparagine-proline. Ce peptide est connu pour sa capacité à inhiber les interactions ligand-intégrine, spécifiquement en inhibant de manière compétitive la liaison de l’intégrine α5β1 à la matrice extracellulaire. Cette inhibition joue un rôle crucial dans divers processus cellulaires tels que l’adhésion, la migration, la croissance et la différenciation .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du peptide RGD GRGDNP(2TFA) implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l’addition séquentielle d’acides aminés protégés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend les étapes suivantes :

Attachement du premier acide aminé : Le premier acide aminé, protégé au niveau du groupe amino, est attaché à la résine.

Déprotection : Le groupe protecteur est éliminé pour exposer le groupe amino.

Couplage : Le prochain acide aminé protégé est couplé à la chaîne peptidique croissante à l’aide de réactifs de couplage tels que le N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt).

Répétition : Les étapes 2 et 3 sont répétées jusqu’à l’obtention de la séquence peptidique souhaitée.

Clivage et déprotection : Le peptide est clivé de la résine et déprotégé à l’aide d’un mélange de clivage, généralement contenant de l’acide trifluoroacétique (TFA).

Méthodes de production industrielle

La production industrielle du peptide RGD GRGDNP(2TFA) suit des principes similaires à la synthèse en laboratoire, mais à une échelle plus grande. Des synthétiseurs peptidiques automatisés sont souvent utilisés pour augmenter l’efficacité et la cohérence. Le processus implique des mesures rigoureuses de contrôle qualité pour garantir la pureté et l’intégrité du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Le peptide RGD GRGDNP(2TFA) subit principalement les types de réactions suivants :

Oxydation : Le peptide peut subir des réactions d’oxydation, en particulier au niveau des résidus de méthionine et de cystéine s’ils sont présents.

Réduction : Les ponts disulfures au sein du peptide peuvent être réduits en groupes thiol à l’aide d’agents réducteurs tels que le dithiothréitol (DTT).

Substitution : Les résidus d’acides aminés au sein du peptide peuvent être substitués par d’autres acides aminés pour modifier ses propriétés.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou autres agents oxydants.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).

Substitution : Dérivés d’acides aminés et réactifs de couplage tels que le DIC et le HOBt.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des formes oxydées ou réduites du peptide, ainsi que des peptides modifiés avec des résidus d’acides aminés substitués .

Applications de la recherche scientifique

Le peptide RGD GRGDNP(2TFA) a une large gamme d’applications de recherche scientifique :

Chimie : Utilisé comme composé modèle pour l’étude des techniques de synthèse et de modification des peptides.

Biologie : Étudié pour son rôle dans l’adhésion cellulaire, la migration et les voies de signalisation.

Médecine : Exploré pour son potentiel dans les systèmes d’administration ciblée de médicaments, en particulier en thérapie anticancéreuse, en raison de sa capacité à cibler les récepteurs intégrine des cellules cancéreuses.

Industrie : Utilisé dans le développement de biomatériaux et d’échafaudages d’ingénierie tissulaire pour améliorer l’adhésion et la croissance cellulaires .

Applications De Recherche Scientifique

Cell Adhesion Studies

- Purpose : Investigate mechanisms of cell adhesion and integrin signaling.

- Findings : RGD peptides are utilized to study how cells interact with the ECM, which is vital for understanding various biological processes including wound healing and tissue repair .

Tissue Engineering

- Purpose : Enhance cell attachment and proliferation in biomaterials.

- Application : GRGDNP is incorporated into scaffolds and hydrogels to promote tissue regeneration. Studies show that RGD-modified materials significantly improve cell adhesion compared to unmodified counterparts .

Drug Delivery Systems

- Purpose : Target specific cells, especially in cancer therapy.

- Mechanism : RGD peptides can be conjugated with therapeutic agents to deliver drugs directly to tumor cells that overexpress integrins. This targeted approach minimizes side effects on healthy tissues while enhancing drug efficacy .

Wound Healing

- Application : Used in wound dressings to accelerate healing.

- Effectiveness : RGD peptides promote cell migration and proliferation, leading to faster tissue repair processes .

Diagnostic Imaging

- Use : Conjugated with imaging agents for tumor visualization.

- Benefits : RGD peptides help visualize pathological conditions where integrins are overexpressed, aiding in accurate diagnosis and treatment planning .

Cancer Therapy

- Mechanism : Direct delivery of chemotherapeutics to tumor sites via RGD-targeted carriers.

- Results : Studies indicate that RGD-conjugated drugs achieve higher concentrations at tumor sites, improving therapeutic outcomes while reducing systemic toxicity .

Case Studies

Advantages of Using RGD Peptides

- Specificity : High affinity for multiple integrin types allows targeted applications across various tissues.

- Versatility : Can be modified for various applications, including drug delivery, tissue engineering, and diagnostic imaging.

- Biocompatibility : Synthetic RGD peptides reduce the risk of immune reactions compared to natural ECM proteins .

Challenges and Future Directions

While the applications of GRGDNP are promising, challenges remain:

- Selectivity : Variability in integrin expression among different tumor types necessitates further research into peptide modifications for enhanced specificity.

- In vivo Efficacy : More comprehensive studies are needed to assess the long-term effects and stability of RGD-conjugated therapies within living organisms.

Future research should focus on optimizing peptide design to improve binding affinities and exploring novel combinations with other therapeutic modalities to enhance treatment efficacy.

Mécanisme D'action

Le mécanisme d’action du peptide RGD GRGDNP(2TFA) implique son interaction avec les récepteurs intégrine, en particulier l’intégrine α5β1. En inhibant de manière compétitive la liaison de l’intégrine α5β1 à la matrice extracellulaire, le peptide perturbe les voies de signalisation médiées par l’intégrine. Cette inhibition conduit à des changements dans les processus cellulaires tels que l’adhésion, la migration et l’apoptose. Le peptide favorise l’apoptose en induisant des changements conformationnels qui améliorent l’activation et l’autotraitement de la pro-caspase-3 .

Comparaison Avec Des Composés Similaires

Composés similaires

Peptide RGD GRGDSP : Contient la séquence glycine-arginine-glycine-acide aspartique-sérine-proline.

Peptide RGD GRGESP : Contient la séquence glycine-arginine-glycine-acide glutamique-sérine-proline.

Peptide RGD GRGDNP : Contient la séquence glycine-arginine-glycine-acide aspartique-asparagine-proline sans la modification TFA.

Unicité

Le peptide RGD GRGDNP(2TFA) est unique en raison de sa séquence spécifique et de la présence d’acide trifluoroacétique (TFA) comme contre-ion. Cette modification améliore sa solubilité et sa stabilité, ce qui la rend particulièrement utile dans diverses applications de recherche et industrielles .

Propriétés

Formule moléculaire |

C23H38N10O10 |

|---|---|

Poids moléculaire |

614.6 g/mol |

Nom IUPAC |

1-[4-amino-2-[[2-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C23H38N10O10/c24-9-16(35)30-11(3-1-5-28-23(26)27)19(39)29-10-17(36)31-12(8-18(37)38)20(40)32-13(7-15(25)34)21(41)33-6-2-4-14(33)22(42)43/h11-14H,1-10,24H2,(H2,25,34)(H,29,39)(H,30,35)(H,31,36)(H,32,40)(H,37,38)(H,42,43)(H4,26,27,28) |

Clé InChI |

CWAHAVYVGPRZJU-UHFFFAOYSA-N |

SMILES |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |

SMILES canonique |

C1CC(N(C1)C(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)O |

Séquence |

GRGDNP |

Synonymes |

Gly-Arg-Gly-Asp-Asn-Pro glycyl-arginyl-glycyl-aspartyl-asparaginyl-proline GRGDNP |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.